Fucose, L-, [6-3H]
Description
Significance of L-Fucose in Glycoconjugate Structures
L-fucose (6-deoxy-L-galactose) is a deoxyhexose sugar that plays a critical role in the structure and function of many glycoproteins and glycolipids in mammals. nih.govoup.com Two primary structural features distinguish fucose from other common mammalian sugars: the absence of a hydroxyl group at the 6-position and its existence in the L-configuration, whereas most other sugars are in the D-configuration. oup.comwikipedia.orgoup.com
Fucose is typically found at the terminal, non-reducing end of N-linked and O-linked oligosaccharide chains, making it readily available for biological recognition events. nih.govoup.com It can be attached to the glycan chain through various linkages, including alpha 1,2, alpha 1,3, alpha 1,4, and alpha 1,6 linkages. nih.gov This terminal positioning predisposes fucose to be a crucial participant in cell-cell and cell-matrix interactions. nih.gov
Fucosylated glycans are integral to numerous physiological processes, including:
Blood Group Antigens: Fucose is a key component of the H antigen, which is the precursor to the A and B blood group antigens. nih.govwikipedia.org
Cell Adhesion and Signaling: Fucosylated structures, such as the Lewis antigens, are involved in selectin-mediated leukocyte adhesion during inflammatory responses. nih.govpatsnap.com They also participate in signaling events mediated by receptors like the Notch receptor family. oup.com
Development and Immunity: These sugar motifs are important in fertilization, embryogenesis, and neuronal transmission. nih.govoup.com They also play a role in host-microbe interactions. oup.compatsnap.com
The diverse roles of fucosylated glycoconjugates underscore the importance of understanding their synthesis and metabolism, a task greatly aided by tools like L-[6-3H] Fucose.
| Type of Fucosylated Glycoconjugate | Biological Role | Relevant Linkage Example |
| N-linked Glycoproteins | Protein folding, stability, cell signaling, immune recognition | α1,6-linked to the core N-acetylglucosamine (core fucosylation) |
| O-linked Glycoproteins | Cell surface recognition, signaling (e.g., Notch pathway) | O-fucosylation directly to serine or threonine residues |
| Glycolipids (e.g., Lewis antigens) | Cell-cell recognition, blood group determinants, pathogen binding | α1,3 or α1,4-linked to N-acetylglucosamine |
Utility of Tritiated Fucose in Biosynthetic and Metabolic Research
The utility of tritiated fucose in research stems from its ability to be incorporated into cellular glycoconjugates via the fucose salvage pathway. oup.comnih.gov Mammalian cells have two main pathways for producing the activated sugar donor, GDP-fucose, which is required by enzymes called fucosyltransferases to add fucose to glycans. oup.comoup.com
The de novo Pathway: Synthesizes GDP-fucose from GDP-mannose. oup.com
The Salvage Pathway: Utilizes free fucose from exogenous sources or from the breakdown of existing glycoconjugates. oup.com
L-[6-3H] Fucose administered to cells or tissues is transported into the cell, where it enters the salvage pathway. nih.govnih.gov It is first phosphorylated to L-fucose-1-phosphate and then converted to GDP-L-[6-3H] fucose. researchgate.net This radiolabeled nucleotide sugar then serves as a substrate for fucosyltransferases in the Golgi apparatus, leading to the incorporation of the tritium (B154650) label into newly synthesized glycoproteins and glycolipids. acs.org
By tracking the radioactivity, researchers can:
Measure the rate of fucosylation: Quantifying the incorporation of the label over time provides insights into the dynamics of glycoprotein (B1211001) and glycolipid synthesis. nih.govnih.gov
Trace metabolic fate: The distribution of the radiolabel can be followed through different cellular compartments and into secreted molecules. nih.gov
Identify fucosylated molecules: Radiolabeled glycoconjugates can be isolated and identified, allowing for the characterization of specific proteins and lipids that are modified with fucose. nih.govnih.gov
Study pathway regulation: The efficiency of the salvage pathway and its contribution to the total cellular pool of GDP-fucose can be assessed. nih.gov
Specificity of L-[6-3H] Fucose Labeling in Glycoprotein and Glycolipid Studies
L-[6-3H] Fucose provides a highly specific method for labeling fucosylated glycoconjugates. Because fucose is almost exclusively added as a terminal modification and is not typically converted to other sugars in mammalian cells, the tritium label remains associated with fucose-containing structures. nih.gov This specificity is crucial for accurately studying the synthesis and processing of particular classes of glycans.
One key application is distinguishing between different types of N-linked oligosaccharides. For instance, in a study on rat intestinal epithelial cell membranes, L-[6-3H] fucose was used alongside D-[2-3H]mannose to differentiate between "high-mannose" and "complex" asparagine-linked oligosaccharides. nih.gov The results showed that high-mannose structures were labeled only with mannose, while the more processed, complex-type oligosaccharides were labeled with both mannose and fucose. nih.gov This demonstrated that fucosylation is a modification that occurs on mature, complex glycans. nih.gov
Research using L-[6-3H] Fucose has yielded specific insights into cellular metabolism:
In human Hep G2 liver cells, L-[5,6-3H]fucose was used to track the synthesis and secretion of fucoproteins. nih.gov The study found that after a 48-hour incubation, 61% of the incorporated fucose was found in secreted proteins, while the remaining 39% was in integral membrane proteins. nih.gov
The technique also allowed for the identification of two major secreted fucoproteins with approximate sizes of 60 and 100 kDa. nih.gov
Studies on fluorinated fucose analogs used the inhibition of L-[3H]fucose incorporation as a measure of the analogs' effectiveness in blocking cellular fucosylation, confirming the specificity of the labeling process. nih.gov
| Research Area | Organism/Cell Line | Key Finding Using L-[6-3H] Fucose | Citation |
| Glycoprotein Processing | Rat intestinal epithelial cells | Differentiated "complex" oligosaccharides (labeled with fucose) from "high-mannose" precursors (unlabeled with fucose). | nih.gov |
| Protein Secretion | Human Hep G2 cells | Quantified the distribution of newly synthesized fucoproteins between secreted (61%) and membrane-bound (39%) fractions. | nih.gov |
| Fucosylation Inhibition | Murine leukemia L1210 cells | Measured the ability of fluorinated fucose analogs to block the incorporation of L-[3H]fucose into macromolecules. | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3R,4R,5S)-2,3,4,5-tetrahydroxy-6,6,6-tritritiohexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h2-6,8-11H,1H3/t3-,4+,5+,6-/m0/s1/i1T3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNNRSAQSRJVSB-IJCYHSTRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(C(C=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[3H]C([3H])([3H])[C@@H]([C@H]([C@H]([C@@H](C=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
L Fucose and Guanosine Diphosphate L Fucose Metabolism: Pathways and Enzymology
De Novo Biosynthesis of Guanosine (B1672433) Diphosphate (B83284) L-Fucose (GDP-L-Fucose)
The de novo pathway is the principal source of GDP-L-fucose in mammalian cells, accounting for over 90% of its production. oup.comresearchgate.net This pathway originates with GDP-D-mannose and involves a series of enzymatic reactions to yield GDP-L-fucose. oup.compnas.org
Conversion from GDP-D-Mannose
The synthesis of GDP-L-fucose begins with the precursor molecule, guanosine diphosphate D-mannose (GDP-D-mannose). pnas.orgoup.com Through a three-step enzymatic process, GDP-D-mannose is converted into GDP-L-fucose. oup.comoup.com This transformation is a cornerstone of cellular glycosylation, providing the necessary substrate for fucosyltransferases. oup.comnih.gov
Role of GDP-D-Mannose 4,6-Dehydratase (GMD)
The initial and rate-limiting step in the de novo pathway is catalyzed by the enzyme GDP-D-mannose 4,6-dehydratase (GMD). genecards.orgrcsb.org GMD facilitates the conversion of GDP-D-mannose into an unstable intermediate, GDP-4-keto-6-deoxymannose. researchgate.netwikipedia.org This reaction involves the oxidation at carbon-4 and subsequent reduction at carbon-6 of the mannose residue. researchgate.net The activity of GMD is subject to feedback inhibition by the final product of the pathway, GDP-L-fucose, which acts as a competitive inhibitor, thereby regulating its own biosynthesis. rcsb.org
Function of GDP-4-Keto-6-Deoxy-D-Mannose-3,5-Epimerase-4-Reductase (FX/GFUS)
The final two steps of the de novo pathway are carried out by a single bifunctional enzyme known as GDP-4-keto-6-deoxy-D-mannose-3,5-epimerase-4-reductase, also referred to as FX protein or GDP-L-fucose synthase (GFUS). oup.comuniprot.orggenecards.org This enzyme first catalyzes the epimerization of GDP-4-keto-6-deoxymannose at carbons 3 and 5. researchgate.netoup.com This is followed by an NADPH-dependent reduction of the keto group at carbon 4, yielding the final product, GDP-L-fucose. oup.comuniprot.org The dual functionality of this enzyme streamlines the final stages of the synthesis. researchgate.net
Salvage Pathway of L-Fucose Metabolism
While the de novo pathway is the primary route for GDP-L-fucose synthesis, mammalian cells also possess a salvage pathway. This alternative route utilizes free L-fucose, which can be sourced from the extracellular environment or from the lysosomal degradation of fucosylated glycoconjugates. oup.comnih.gov
Conversion of Free L-Fucose to GDP-L-Fucose
The salvage pathway provides a mechanism for the cell to recycle and utilize available L-fucose. nih.govebi.ac.uk Free L-fucose, once inside the cell, is converted into GDP-L-fucose in a two-step process. nih.govcore.ac.uk Studies using radiolabeled fucose, such as L-[5,6-3H]fucose, have been instrumental in characterizing the uptake and subsequent metabolic fate of fucose within this pathway. nih.gov This pathway is particularly important under conditions where the de novo pathway may be insufficient. oup.com The metabolic labeling of fucosylated glycans using fucose analogs like 6-azido fucose also relies on the enzymes of the salvage pathway to convert the analog into its GDP-sugar form for incorporation into glycans. acs.org
Involvement of Fucokinases and Fucose Pyrophosphorylases
The first step of the salvage pathway is the phosphorylation of L-fucose to L-fucose-1-phosphate, a reaction catalyzed by fucokinase (FCSK). nih.govoup.com Subsequently, GDP-L-fucose pyrophosphorylase (FPGT) catalyzes the reaction of L-fucose-1-phosphate with guanosine triphosphate (GTP) to produce GDP-L-fucose. nih.govebi.ac.uk In some organisms, these two enzymatic activities are contained within a single bifunctional protein. oup.comresearchgate.net
Data Tables
Table 1: Key Enzymes in GDP-L-Fucose Metabolism
| Enzyme | Pathway | Function |
|---|---|---|
| GDP-D-Mannose 4,6-Dehydratase (GMD) | De Novo | Converts GDP-D-mannose to GDP-4-keto-6-deoxymannose. genecards.orgresearchgate.net |
| GDP-4-Keto-6-Deoxy-D-Mannose-3,5-Epimerase-4-Reductase (FX/GFUS) | De Novo | Catalyzes the final epimerization and reduction steps to form GDP-L-fucose. oup.comuniprot.org |
| Fucokinase (FCSK) | Salvage | Phosphorylates free L-fucose to L-fucose-1-phosphate. nih.govoup.com |
Table 2: Comparison of De Novo and Salvage Pathways
| Feature | De Novo Pathway | Salvage Pathway |
|---|---|---|
| Starting Substrate | GDP-D-Mannose pnas.org | Free L-Fucose oup.com |
| Primary Contribution | >90% of cellular GDP-L-fucose oup.com | <10% of cellular GDP-L-fucose researchgate.net |
| Key Enzymes | GMD, FX/GFUS oup.com | Fucokinase, GDP-L-Fucose Pyrophosphorylase nih.gov |
| Regulation | Feedback inhibition of GMD by GDP-L-fucose rcsb.org | Dependent on availability of free L-fucose oup.com |
Catabolism of L-Fucose in Biological Systems
The breakdown of L-fucose, a deoxyhexose sugar, is a crucial metabolic process in various organisms, ranging from bacteria to mammals. Unlike the well-understood pathways for the synthesis of GDP-L-fucose (the de novo and salvage pathways) for fucosylation, the catabolic routes that break down free L-fucose for energy or convert it to other metabolites are diverse and organism-specific. uw.edu.ploup.com The utilization of L-fucose as a carbon and energy source is particularly important for gut microbiota. pnas.org In mammals, a distinct catabolic pathway exists, primarily in the liver and kidneys, though its physiological purpose is not fully understood. uw.edu.pl The study of these pathways has often employed isotopically labeled fucose, such as L-[6-3H]fucose and L-[1-14C]fucose, to trace its metabolic fate. physiology.orgrupress.orgnih.gov
Two principal catabolic pathways for L-fucose have been identified in biological systems: a phosphorylative pathway and an oxidative pathway. mdpi.comresearchgate.net
Bacterial Catabolism of L-Fucose
Bacteria, especially those residing in the gut, have developed sophisticated systems to utilize L-fucose from host glycans. pnas.org
Phosphorylative Pathway: This is the most extensively characterized pathway, particularly in Escherichia coli. nih.gov It involves the following sequential enzymatic steps:
Transport: L-fucose is transported into the cell by a specific permease (FucP). nih.gov
Isomerization: L-fucose is converted to L-fuculose by L-fucose isomerase (FucI). frontiersin.org
Phosphorylation: L-fuculose is then phosphorylated by L-fuculose kinase (FucK) to produce L-fuculose-1-phosphate. pnas.orgfrontiersin.org This intermediate is considered the inducer for the enzymes in this catabolic pathway. wordpress.com
Aldol Cleavage: L-fuculose-1-phosphate aldolase (B8822740) (FucA) splits L-fuculose-1-phosphate into two key products: dihydroxyacetone phosphate (B84403) (DHAP) and L-lactaldehyde. nih.govfrontiersin.org
DHAP directly enters the glycolytic pathway. The fate of L-lactaldehyde varies depending on the bacterial species and the presence of oxygen. It can be oxidized to lactate (B86563) or reduced to 1,2-propanediol. pnas.orgnih.gov Probiotic bacteria like Lactobacillus rhamnosus GG and Bifidobacterium infantis also utilize this pathway to produce 1,2-propanediol. nih.govfrontiersin.org
Oxidative Pathway: Some bacteria employ an alternative, non-phosphorylative pathway. This route has been identified in organisms like Campylobacter jejuni and Xanthomonas campestris. pnas.orgfrontiersin.org This pathway does not involve ATP-dependent phosphorylation or GDP-activation of L-fucose. pnas.org The key steps include:
Oxidation: The pathway begins with the oxidation of β-L-fucopyranose to L-fucono-1,5-lactone by an L-fucose dehydrogenase. pnas.orgenzyme-database.org
Hydrolysis: The unstable lactone is hydrolyzed, potentially by a specific L-fucono-1,5-lactonase, to form L-fuconate. pnas.orgresearchgate.net
Dehydration and Further Conversion: L-fuconate is then dehydrated and further metabolized to yield products such as pyruvate (B1213749) and lactate. frontiersin.orgfrontiersin.org
Mammalian Catabolism of L-Fucose
In mammals, L-fucose is primarily utilized for fucosylation via the synthesis of GDP-L-fucose. oup.com However, an independent catabolic pathway exists, which has been studied in porcine and rabbit liver, that breaks down L-fucose into L-lactate and pyruvate. uw.edu.ploup.com This pathway is initiated by L-fucose dehydrogenase, which was recently identified as the 17-β-hydroxysteroid dehydrogenase type 14 (HSD17B14). uw.edu.pl The proposed sequence of reactions is as follows:
Oxidation: L-fucose dehydrogenase oxidizes L-fucose to L-fucono-1,5-lactone. uw.edu.plcdnsciencepub.com
Hydrolysis/Rearrangement: The unstable L-fucono-1,5-lactone spontaneously transforms into L-fucono-1,4-lactone, rather than directly to L-fuconate as previously thought. uw.edu.pl
Further Metabolism: Subsequent enzymatic steps, including the action of L-fuconate hydro-lyase, convert the intermediate to 2-keto-3-deoxy-L-fuconate, although the complete downstream metabolic fate is still under investigation. cdnsciencepub.com
Studies using radiolabeled L-fucose have been instrumental in understanding its metabolism. For instance, experiments with L-[1-¹⁴C]fucose in rats showed that a significant portion of orally administered fucose is oxidized to CO2 by intestinal microflora, highlighting the major role of gut bacteria in its catabolism. physiology.org In contrast, parenterally injected fucose was mostly excreted unchanged in the urine. physiology.org Similarly, studies using L-[5,6-³H]fucose in various mammalian cell lines helped characterize a specific, Na+-independent facilitative diffusion system for L-fucose uptake. nih.gov These tracer studies also confirmed that in cultured cells, the vast majority of intracellular fucose is directed towards the synthesis of GDP-fucose for fucosylation rather than catabolism. oup.comrupress.org
Table 1: Key Enzymes in L-Fucose Catabolism
| Enzyme | EC Number | Reaction | Pathway | Organism Examples |
|---|---|---|---|---|
| L-Fucose Permease (FucP) | - | Transports L-fucose into the cell | Phosphorylative | Escherichia coli, Lactobacillus rhamnosus nih.gov |
| L-Fucose Isomerase (FucI) | 5.3.1.25 | L-Fucose ⇌ L-Fuculose | Phosphorylative | Escherichia coli, Lactobacillus rhamnosus nih.govfrontiersin.org |
| Fucokinase (FucK) | 2.7.1.52 | ATP + L-Fuculose → ADP + L-Fuculose-1-phosphate | Phosphorylative | Escherichia coli, Pig Kidney nih.govwikipedia.org |
| L-Fuculose-1-phosphate aldolase (FucA) | 4.1.2.17 | L-Fuculose-1-phosphate ⇌ Dihydroxyacetone phosphate + L-Lactaldehyde | Phosphorylative | Escherichia coli, Lactobacillus rhamnosus nih.govfrontiersin.org |
| L-Fucose Dehydrogenase | 1.1.1.435 | β-L-fucopyranose + NAD(P)+ → L-fucono-1,5-lactone + NAD(P)H | Oxidative | Burkholderia multivorans, Mammals (as HSD17B14) uw.edu.plenzyme-database.org |
| L-Fucono-1,5-lactonase | 3.1.1.120 | L-fucono-1,5-lactone + H₂O → L-Fuconate | Oxidative | Bacteria researchgate.netqmul.ac.uk |
| L-Fuconate Dehydratase | 4.2.1.68 | L-Fuconate ⇌ 2-Dehydro-3-deoxy-L-fuconate + H₂O | Oxidative | Mammals, Bacteria cdnsciencepub.comqmul.ac.uk |
Table 2: Comparison of L-Fucose Catabolic Pathways in Different Organisms
| Feature | Escherichia coli | Campylobacter jejuni | Mammals (Liver) |
|---|---|---|---|
| Primary Pathway | Phosphorylative pnas.orgnih.gov | Oxidative pnas.orgfrontiersin.org | Oxidative uw.edu.plcdnsciencepub.com |
| Initial Step | Isomerization (FucI) nih.gov | Oxidation (L-Fucose Dehydrogenase) pnas.org | Oxidation (L-Fucose Dehydrogenase/HSD17B14) uw.edu.pl |
| Phosphorylation | Yes, via Fucokinase (FucK) pnas.org | No ATP-dependent phosphorylation pnas.org | Not involved in the initial catabolic steps uw.edu.pl |
| Key Intermediates | L-Fuculose, L-Fuculose-1-phosphate frontiersin.org | L-Fucono-1,5-lactone, L-Fuconate pnas.orgresearchgate.net | L-Fucono-1,5-lactone, 2-Keto-3-deoxy-L-fuconate uw.edu.plcdnsciencepub.com |
| End Products | Dihydroxyacetone phosphate, L-Lactaldehyde (→ 1,2-propanediol or lactate) pnas.orgnih.gov | Pyruvate, Lactate frontiersin.org | Pyruvate, L-Lactate uw.edu.pl |
Biosynthesis, Processing, and Turnover of Fucosylated Glycoconjugates
Incorporation of L-[6-3H] Fucose into N-Linked and O-Linked Glycans
The metabolic labeling of cells with L-[6-3H]fucose has been a cornerstone in studying the synthesis of fucosylated glycoproteins. This technique allows for the direct tracing of fucose as it is incorporated into both N-linked and O-linked oligosaccharide chains of proteins.
In N-linked glycosylation, fucose is most commonly found in a core position, attached to the innermost N-acetylglucosamine (GlcNAc) residue, but it can also be located on the outer branches of the glycan chain. nih.gov Studies have shown that even small amounts of exogenous L-[6-3H]fucose can be efficiently incorporated into core fucosylated N-glycans. nih.gov The process of fucosylation is dependent on the availability of the nucleotide sugar donor, GDP-L-fucose, which is synthesized in the cytoplasm and transported into the Golgi apparatus. Research using L-[6-3H]fucose has demonstrated that the transport of GDP-L-fucose into the Golgi is a critical regulatory step for fucosylation. nih.gov For instance, in cells with a deficient GDP-fucose transporter (SLC35C1), the incorporation of fucose from the de novo biosynthetic pathway is nearly abolished, with incorporation levels dropping to approximately 6% of that in wildtype cells. nih.gov However, these cells can still incorporate L-[6-3H]fucose into glycans through a salvage pathway, indicating alternative transport mechanisms or preferential utilization of salvaged fucose. nih.gov
O-linked fucosylation, where fucose is attached to serine or threonine residues, is another important post-translational modification that can be studied using L-[6-3H]fucose. While N-linked glycans are the most common sites of fucosylation, O-linked fucose plays crucial roles in various biological processes. In some instances, O-fucosylation is the initial sugar added to the protein. nih.gov
Glycolipid Fucosylation Studies
Beyond glycoproteins, L-[6-3H]fucose is also utilized to investigate the fucosylation of glycolipids, which are important components of cell membranes involved in cell recognition and signaling. Studies have revealed that fucosylated glycolipids and fucosylated glycoproteins can have opposing roles in cellular processes. For example, in the context of cholera intoxication, fucosylated glycolipids can act as decoy receptors for the cholera toxin, while fucosylated glycoproteins can promote intoxication. nih.govnih.gov The disruption of genes involved in glycolipid biosynthesis, such as B3GALT5, can lead to an increased production of fucosylated glycoproteins, highlighting the interplay between these two classes of fucosylated glycoconjugates. nih.gov
Fucosyltransferase Activity and Substrate Specificity Using GDP-L-[6-3H] Fucose
The enzymatic transfer of fucose from the donor molecule, GDP-L-fucose, to acceptor glycans is catalyzed by a family of enzymes known as fucosyltransferases (FUTs). GDP-L-[6-3H]fucose is a key reagent in assays designed to measure the activity and substrate specificity of these enzymes.
Core Fucosylation (α1,6-Fucosylation)
Core fucosylation, the addition of fucose in an α1,6-linkage to the core GlcNAc of N-linked glycans, is catalyzed by α1,6-fucosyltransferase (FUT8). mdpi.comnih.gov The activity of FUT8 is crucial for many physiological processes, and its dysregulation has been implicated in diseases such as cancer. mdpi.comnih.gov Assays using GDP-L-[6-3H]fucose have been instrumental in characterizing FUT8 activity and in the development of FUT8 inhibitors. nih.gov These studies have provided insights into the binding modes of substrates and inhibitors, aiding in the design of more potent and specific therapeutic agents. nih.gov
Exploration of Other Fucosidic Linkages (α1,2, α1,3, α1,4)
In addition to core fucosylation, fucose can be attached to glycans via α1,2, α1,3, and α1,4 linkages, each catalyzed by specific fucosyltransferases. nih.gov GDP-L-[6-3H]fucose has been employed in assays to characterize the activity of these enzymes as well. For instance, studies on α1,3-fucosyltransferase V (FucT V) have utilized GDP-fucose analogs to probe its catalytic mechanism, revealing a charged, sp2-hybridized transition-state structure. nih.gov Similarly, the activity of α1,2-fucosyltransferases has been investigated using GDP-L-[6-3H]fucose to identify and characterize their acceptor specificities. nih.govelifesciences.org
| Fucosyltransferase | Linkage Type | Key Research Findings Using GDP-L-[6-3H]Fucose | Kinetic Parameters |
|---|---|---|---|
| α1,6-Fucosyltransferase (FUT8) | α1,6 | Essential for core fucosylation of N-glycans; activity is a marker in some cancers. mdpi.comnih.gov | Inhibitor development has been a major focus. nih.gov |
| α1,2-Fucosyltransferase | α1,2 | Characterization of acceptor specificity, with a preference for Galβ1,3GlcNAcβ1-O-R motifs in some cases. nih.govelifesciences.org | - |
| α1,3-Fucosyltransferase V (FucT V) | α1,3 | Elucidation of a charged, sp2-hybridized transition-state structure in its catalytic mechanism. nih.gov | Competitive inhibition by GDP-2F-Fuc with an inhibition constant of 4.2 µM. nih.gov |
| Various | α1,4 | Fucose can be attached via α1,4 linkages, though less commonly discussed in the provided context. nih.gov | - |
Kinetic Analysis of Glycoprotein (B1211001) Synthesis and Intracellular Redistribution
L-[6-3H]fucose labeling, often in a "pulse-chase" format, is a powerful technique for studying the kinetics of glycoprotein synthesis and their subsequent transport through the secretory pathway. Following a short pulse of L-[6-3H]fucose, the labeled glycoproteins can be tracked as they move from the endoplasmic reticulum, through the Golgi apparatus, and to their final destinations, such as the plasma membrane or secretion from the cell. nih.gov
Studies on the axonal transport of fucosylated glycoproteins have revealed a biphasic kinetic pattern. nih.gov An initial, rapid wave of labeled glycoproteins reaches the nerve terminals within hours, followed by a slower, more prolonged phase of arrival. nih.gov This suggests the existence of different transport vesicles or pathways for fucosylated glycoproteins. The processing of N-linked oligosaccharides, including the removal of mannose and the addition of fucose, occurs sequentially as proteins transit through the Golgi cisternae. nih.gov The rate-limiting steps in this transport process can be identified by analyzing the temporal appearance of L-[6-3H]fucose-labeled glycoproteins in different subcellular compartments.
Degradation and Turnover Rates of Fucosylated Glycoproteins
The stability and degradation of glycoproteins are critical for maintaining cellular homeostasis. Pulse-chase experiments with L-[6-3H]fucose are widely used to determine the turnover rates or half-lives of fucosylated glycoproteins. After labeling to a steady state, the disappearance of the radiolabel from a specific glycoprotein or a cellular fraction over time is monitored.
These studies have shown that the turnover of fucosylated glycoproteins is a heterogeneous process. For example, in neuroblastoma cells, a rapid initial degradation of fucosylated macromolecules is observed, with a 22% decrease in specific radioactivity within the first 2 hours. This is followed by a period where the remaining labeled glycoproteins are more stable. Analysis of specific plasma membrane glycoproteins in these cells revealed that different glycoproteins turn over at markedly different rates.
| Glycoprotein/Fraction | Cell Type/System | Estimated Half-Life |
|---|---|---|
| Wild-type ChAT | SN56 cells | 44.9 hours (via CHX chase) / 19.7 hours (via SPAAC pulse-chase) nih.govfrontiersin.org |
| P17A/P19A-ChAT (mutant) | SN56 cells | 4.1 hours (via CHX chase) / 2.2 hours (via SPAAC pulse-chase) nih.govfrontiersin.org |
It is important to note that different methods for measuring protein half-life, such as cycloheximide (B1669411) chase and the more recent SPAAC pulse-chase, can yield different absolute values, though the relative differences between proteins are often consistent. nih.govfrontiersin.org
Cellular and Subcellular Dynamics of Fucosylation
Intracellular Transport of L-[6-3H] Fucose-Labeled Glycoproteins
Following cellular uptake, L-[6-3H] Fucose is converted into its activated form, GDP-L-fucose, which then serves as the substrate for fucosyltransferases. These enzymes are primarily located within the Golgi apparatus, where they catalyze the transfer of fucose to nascent glycoproteins.
The Golgi apparatus is unequivocally established as the primary intracellular compartment for the enzymatic addition of fucose residues to glycoproteins. Studies utilizing L-[6-3H] Fucose have demonstrated its incorporation into glycoproteins within the Golgi saccules semanticscholar.org. Fucosyltransferase activity, responsible for transferring the L-fucosyl moiety from GDP-fucose to membrane glycoproteins, is predominantly localized to Golgi vesicles core.ac.uk. Following its uptake and conversion to GDP-fucose, L-[6-3H] Fucose is channeled into these fucosylation reactions within the Golgi cisternae mdpi.comescholarship.org.
After fucosylation in the Golgi, the newly synthesized L-[6-3H] Fucose-labeled glycoproteins undergo intracellular transport to various cellular destinations, including different domains of the plasma membrane. Research indicates that these labeled glycoproteins are initially found in the Golgi and lateral-basal membranes and are subsequently redistributed to other membrane compartments nih.govnih.gov. In polarized epithelial cells, such as those of the intestinal villus, fucosylated glycoproteins are transported from the Golgi apparatus directly to both the lateral-basal and microvillus membranes nih.gov. Studies in rat intestinal epithelial cells have shown that within 3-4 hours of label administration, most fucosylated glycoproteins initially present in the Golgi and lateral-basal membranes are found redistributed to the luminal (microvillus) membrane nih.govnih.gov. This process suggests a directed trafficking pathway for these modified proteins. Furthermore, the integrity of cytoplasmic microtubules, influenced by agents like colchicine, plays a role in the polarization and biogenesis of the microvillus membrane, affecting the redistribution of L-[6-3H] Fucose-labeled glycoproteins portlandpress.comnih.gov.
Localization of Fucosylated Glycoconjugates on Cell Surfaces
The ultimate destination for many fucosylated glycoproteins is the cell surface, where they contribute to the glycocalyx or "cell coat." Following their synthesis and transport through the Golgi apparatus, these glycoproteins are integrated into the plasma membrane semanticscholar.org. In intestinal epithelial cells, fucosylated glycoproteins are selectively localized to the luminal portion of the plasmalemma, forming a significant component of the microvillus membrane nih.govnih.gov. This surface localization is crucial for various cellular functions, including cell-cell recognition and adhesion rroij.com.
Analysis of Secreted L-[6-3H] Fucose-Containing Proteins
Researchers employ various biochemical techniques to analyze proteins that have incorporated L-[6-3H] Fucose and are subsequently secreted. After cellular uptake and incorporation into glycoproteins, a portion of these labeled proteins is secreted into the extracellular medium semanticscholar.orgnih.gov. Studies have used techniques such as sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) followed by fluorography to separate and identify these radiolabeled secreted glycoproteins nih.govsemanticscholar.org. Measurement of radioactivity in cellular fractions, plasma, and bile can also provide quantitative data on the transport and secretion kinetics of fucosylated proteins semanticscholar.org.
Role of Fucosylation in Biological Processes at a Molecular and Cellular Level
Glycan-Mediated Cell-Cell Adhesion and Recognition Mechanisms
The terminal positioning of fucose on glycan chains makes it a key player in mediating interactions between cells. Fucosylated glycans are integral to the molecular machinery that governs cell adhesion and recognition, processes fundamental to tissue development, immune surveillance, and microbial interactions.
One of the most well-characterized roles of fucosylation in cell adhesion is its involvement in the function of selectins, a family of C-type lectins. Selectins expressed on the surface of leukocytes (L-selectin) and endothelial cells (E-selectin and P-selectin) recognize specific fucosylated carbohydrate ligands, such as the sialyl Lewis X (sLex) antigen, on opposing cells. This interaction is the initial step in the leukocyte adhesion cascade, mediating the tethering and rolling of leukocytes on the endothelial lining of blood vessels at sites of inflammation. The absence or alteration of these fucosylated ligands can lead to immunodeficiency, as seen in Leukocyte Adhesion Deficiency Type II (LAD II), where a defect in fucose metabolism impairs selectin-mediated adhesion.
Beyond the immune system, fucosylated glycans contribute to a wide array of cell-cell recognition events. These interactions are crucial for embryonic development, tissue morphogenesis, and maintaining tissue integrity. The specific patterns of fucosylation on the cell surface create a unique "glycocalyx signature" that can be recognized by corresponding glycan-binding proteins (lectins) on other cells, facilitating specific cell-cell binding and communication.
| Molecule/Structure | Function in Adhesion/Recognition | Key Fucosylated Glycan(s) Involved |
| Selectins (E, P, L) | Mediate initial tethering and rolling of leukocytes on endothelium. | Sialyl Lewis X (sLex), Sialyl Lewis a (sLea) |
| Integrins | Fucosylation can modulate integrin-mediated cell adhesion and signaling. | Core fucosylated N-glycans |
| Cadherins | Altered fucosylation can impact cadherin-mediated cell-cell junctions. | Fucosylated N- and O-glycans |
| Pathogen Lectins | Mediate adhesion of bacteria and viruses to host cells. | Various fucosylated host cell surface glycans |
Impact of Fucosylation on Intracellular and Intercellular Signaling Pathways
Fucosylation of cell surface receptors and other signaling molecules can profoundly influence their function, thereby modulating intracellular and intercellular signaling cascades. This modification can affect ligand binding, receptor dimerization, and the subsequent activation of downstream pathways.
A prime example of fucosylation's role in signaling is the Notch signaling pathway, which is essential for cell fate decisions during development and in adult tissues. The extracellular domain of the Notch receptor contains multiple epidermal growth factor (EGF)-like repeats that are modified with O-linked fucose. This O-fucosylation is critical for the proper folding and function of the Notch receptor and is required for its interaction with its ligands, Delta and Serrate/Jagged. Further modification of this O-fucose by the Fringe N-acetylglucosaminyltransferase can either potentiate or inhibit Notch signaling depending on the specific ligand, adding another layer of regulatory complexity.
Fucosylation also plays a significant role in growth factor receptor signaling. The epidermal growth factor receptor (EGFR) is a key regulator of cell proliferation, survival, and differentiation. Core fucosylation, the addition of an α1,6-linked fucose to the innermost N-acetylglucosamine (GlcNAc) of N-glycans, of the EGFR is essential for its high-affinity binding to EGF and subsequent activation of downstream signaling pathways such as the MAPK/ERK and PI3K/Akt pathways. researchgate.net The absence of core fucosylation on EGFR has been shown to impair its function and reduce cellular responses to EGF. researchgate.net
Furthermore, fucosylation has been implicated in the modulation of the Wnt/β-catenin signaling pathway. Alterations in the fucosylation of the Wnt co-receptor LRP6 can affect its endocytosis and subsequent signaling activity.
| Signaling Pathway | Fucosylated Molecule(s) | Effect of Fucosylation |
| Notch Signaling | Notch Receptor (EGF-like repeats) | Essential for ligand binding and pathway activation. |
| EGF Receptor Signaling | Epidermal Growth Factor Receptor (EGFR) | Core fucosylation is required for high-affinity EGF binding and downstream signaling. researchgate.net |
| Wnt/β-catenin Signaling | LRP6 Co-receptor | Modulates receptor endocytosis and signaling activity. |
| TGF-β Signaling | TGF-β Receptor | Core fucosylation can regulate receptor function. |
Modulation of Immune Cell Function and Glycoimmunology
Glycosylation, and specifically fucosylation, is a key regulator of immune cell function, a field of study known as glycoimmunology. Fucosylated glycans are present on the surface of all immune cells and on secreted immunoglobulins, where they play critical roles in immune recognition, cell activation, and effector functions. nih.govnih.gov
As mentioned previously, selectin-mediated adhesion, which is dependent on fucosylated ligands, is fundamental for leukocyte trafficking to sites of inflammation. Beyond this, fucosylation directly impacts the function of various immune cells. For instance, the dietary sugar L-fucose has been shown to enhance the immunostimulatory activity of dendritic cells (DCs), which are potent antigen-presenting cells that initiate adaptive immune responses. nih.govfrontiersin.org L-fucose can polarize immature myeloid cells towards specific DC subsets and enhance their antigen uptake and processing capabilities. nih.govfrontiersin.org
Core fucosylation plays a vital role in both humoral and cellular immunity. nih.govnih.gov Most molecules of the immune system are core fucosylated glycoproteins, and this modification is important for antigen recognition and clearance, lymphocyte activation, and apoptosis. nih.gov For example, the B cell receptor (BCR) requires core fucosylation for proper antigen recognition and subsequent B cell activation.
The effector functions of antibodies are also modulated by the fucosylation status of their Fc region. The absence of core fucose on the N-glycans of the Fc region of Immunoglobulin G (IgG) antibodies dramatically enhances their binding affinity to the FcγRIIIA receptor on natural killer (NK) cells. This increased affinity leads to a more potent antibody-dependent cell-mediated cytotoxicity (ADCC), a critical mechanism for eliminating target cells such as cancer cells or virus-infected cells. frontiersin.org This discovery has led to the development of "afucosylated" monoclonal antibodies with enhanced therapeutic efficacy. frontiersin.org
| Immune Process | Fucosylated Molecule(s) | Functional Consequence |
| Leukocyte Trafficking | Sialyl Lewis X on leukocytes | Enables rolling and adhesion to endothelial cells. |
| Antigen Presentation | Dendritic Cell surface proteins | L-fucose enhances antigen uptake and processing. nih.govfrontiersin.org |
| B Cell Activation | B Cell Receptor (BCR) | Core fucosylation is important for antigen recognition. |
| Antibody Effector Function | Immunoglobulin G (IgG) Fc region | Absence of core fucose enhances ADCC. frontiersin.org |
Investigation of Fucosylation in Host-Microbe Interactions
The surfaces of both host cells and microbes are decorated with a dense layer of glycans, making them the primary point of contact and interaction. Fucosylation plays a pivotal role in mediating the complex relationship between the host and its resident microbiota, as well as in the pathogenesis of infectious diseases. nih.govmdpi.com
In the gastrointestinal tract, fucosylated glycans on the surface of intestinal epithelial cells and in secreted mucus serve as a critical interface with the gut microbiome. nih.gov These fucosylated structures can act as a nutrient source for commensal bacteria, thereby shaping the composition and function of the microbiota. nih.govnih.gov For example, certain beneficial bacteria possess the enzymatic machinery to cleave and metabolize fucose from host glycans. nih.gov In turn, the gut microbiota can induce the expression of fucosyltransferases in the host, creating a symbiotic feedback loop. nih.gov
Fucosylated glycans also function as adhesion sites for both commensal and pathogenic microbes. nih.gov Many bacteria and viruses have evolved specific lectins that recognize and bind to fucosylated structures on host cells, which is often a crucial first step in colonization or infection. mdpi.com For example, the bacterium Helicobacter pylori, a major cause of gastritis and stomach ulcers, utilizes fucose-binding lectins to adhere to the gastric epithelium. Similarly, the cholera toxin produced by Vibrio cholerae can bind to fucosylated glycoproteins on intestinal cells, initiating the disease process. nih.govelifesciences.org
The host can also leverage fucosylation as a defense mechanism. The presence of fucosylated glycans can sometimes prevent pathogen attachment by steric hindrance or by acting as decoy receptors. Furthermore, the fucosylation status of the gut has been shown to influence susceptibility to certain intestinal pathogens. oup.com
| Interaction | Role of Fucosylation | Example |
| Microbiota Nutrition | Fucosylated mucins serve as a carbohydrate source for gut bacteria. nih.gov | Bacteroides thetaiotaomicron can utilize fucose from host glycans. nih.gov |
| Pathogen Adhesion | Fucosylated host glycans act as receptors for microbial lectins. mdpi.com | Helicobacter pylori binding to gastric mucosa. mdpi.com |
| Toxin Binding | Fucosylated glycoproteins can be receptors for bacterial toxins. nih.govelifesciences.org | Cholera toxin binding to intestinal epithelial cells. nih.govelifesciences.org |
| Host Defense | Fucosylation can modulate susceptibility to infection. oup.com | Altered intestinal fucosylation affects susceptibility to Salmonella Typhimurium. oup.com |
Fucosylation's Influence on Cellular Proliferation Dynamics
The fucosylation of cell surface glycoproteins, particularly growth factor receptors, can significantly impact cellular proliferation. researchgate.net Aberrant fucosylation is a common feature of cancer cells and is often associated with increased proliferation, invasion, and metastasis. nih.gov
As discussed earlier, the core fucosylation of the EGFR is critical for its signaling activity, which in turn drives cell proliferation. researchgate.net Overexpression of the enzyme responsible for core fucosylation, FUT8, has been observed in several cancers and is often correlated with poor prognosis. Inhibition of fucosylation has been shown to reduce the proliferation of certain cancer cell lines. nih.govnih.gov For instance, treatment with a fucose analog that inhibits fucosylation can decrease the proliferation rate of invasive ductal carcinoma cells. nih.gov
The mechanisms by which fucosylation influences proliferation are multifaceted. In addition to modulating growth factor receptor activity, fucosylation can affect cell adhesion and migration, which are intimately linked to proliferative signals. nih.gov For example, fucosylated ligands for selectins, such as sLex, are often overexpressed on cancer cells and can mediate their adhesion to endothelial cells, a key step in metastasis.
However, the effect of fucosylation on proliferation can be context-dependent. In some instances, inhibition of fucosylation has been shown to have anti-proliferative effects, while in others, it may have little to no impact or even promote proliferation. mdpi.comui.ac.id This highlights the complexity of glycan-mediated regulation of cell behavior. L-fucose has also been shown to promote the proliferation of intestinal stem cells, suggesting a role in tissue regeneration. mdpi.com
| Cell Type | Effect of Fucosylation on Proliferation | Underlying Mechanism |
| Cancer Cells | Often promotes proliferation. nih.gov | Enhanced growth factor receptor signaling (e.g., EGFR), altered cell adhesion. researchgate.net |
| Endothelial Cells | Can be inhibited by fucosylation inhibitors. nih.gov | Disruption of signaling pathways required for angiogenesis. |
| Intestinal Stem Cells | Promotes proliferation. mdpi.com | Mediated through the AHR/IL-22 pathway. mdpi.com |
Methodological Approaches and Assays Employing L 6 3h Fucose
Radiolabeling Techniques in Biological Systems
Radiolabeling with L-[6-3H]Fucose is a fundamental technique to trace the metabolic fate of fucose and the dynamics of fucosylated molecules within living systems. This can be achieved through in vivo, ex vivo, and in vitro approaches.
In vivo labeling involves the administration of L-[6-3H]Fucose directly into a living organism. For instance, studies in rabbits have utilized intravitreal injections to investigate the synthesis and secretion of glycoproteins in the eye. scielo.brscielo.br This method allows for the examination of metabolic processes under physiological conditions. Following administration, tissues can be harvested for further analysis. For example, after intraperitoneal injection of [3H]fucose in Xenopus, eyes were removed for biochemical analysis and autoradiography to trace the synthesis and secretion of proteins like the interphotoreceptor retinoid-binding protein (IRBP). biologists.com Similarly, regenerating hypoglossal nerves in rabbits have been studied by administering [3H]fucose to the medulla to track the distribution of labeled glycoproteins. semanticscholar.org
Ex vivo labeling involves the maintenance of tissues or organs in a controlled environment outside the living organism, where they are exposed to L-[6-3H]Fucose. This approach allows for more controlled experimental conditions than in vivo studies. For example, fucosylation has been shown to enhance the effector functions of Natural Killer (NK) cells through ex vivo strategies. researchgate.net
In vitro labeling with L-[6-3H]Fucose is widely used in cell and organ cultures to study fucosylation in a controlled setting. This technique is instrumental in understanding the synthesis and turnover of glycoproteins in various cell types. For example, researchers have used L-[6-3H]Fucose to label glycoproteins in cultured keratinocytes to compare normal and psoriatic cells. nih.gov The process typically involves incubating cells or tissues with a medium containing the radiolabeled fucose. nih.govucsd.edu Cultured sympathetic neurons have also been labeled with [3H]fucose to identify and characterize glycoproteins specific to adrenergic and cholinergic neurons. jneurosci.org
Organ culture systems, such as those using bone calvaria, have employed [3H]fucose to examine its incorporation into the macromolecular material of bone cells through autoradiography. nih.gov This method provides insights into the synthesis of bone matrix glycoproteins by osteoblasts and other bone cells. nih.gov
A common procedure for in vitro labeling involves:
Culturing cells to a desired confluency. escholarship.org
Washing the cells to remove the existing medium. escholarship.org
Incubating the cells in a labeling medium containing L-[6-3H]Fucose for a specific duration. escholarship.orgsemanticscholar.org
Harvesting the cells and/or the conditioned medium for subsequent analysis. nih.govucsd.edu
The choice between in vivo, ex vivo, and in vitro labeling depends on the specific research question, with in vitro methods offering greater control over experimental variables and in vivo methods providing a more physiologically relevant context.
Quantification of L-[6-3H] Fucose Incorporation
Once biological samples are labeled with L-[6-3H]Fucose, the next critical step is to detect and quantify the incorporated radioactivity. This provides a measure of the extent of fucosylation and the amount of newly synthesized fucoglycoconjugates. The primary methods for this are scintillation counting and autoradiography.
Liquid scintillation counting is a widely used method to quantify the total radioactivity in a sample. nih.govucsd.edu This technique involves dissolving or suspending the labeled sample in a "scintillation cocktail," a liquid containing scintillators that emit light when excited by the beta particles from the tritium (B154650) decay. A scintillation counter then detects these light flashes and converts them into counts per minute (cpm). scielo.brscielo.br
This method can be applied to various sample types, including:
Subcellular fractions: To determine the distribution of fucosylated molecules within different organelles.
Purified glycoconjugates: To assess the specific activity (e.g., cpm per microgram of protein) of a particular glycoprotein (B1211001). scielo.brscielo.br
Chromatography fractions: To quantify the radioactivity in different fractions separated by techniques like gel filtration or affinity chromatography. oup.comoup.com
For example, in studies of leukocyte adhesion deficiency, fibroblasts were labeled with [3H]fucose, and the incorporation into N-linked oligosaccharides was quantified by scintillation counting of fractions from Superdex and Con A-Sepharose chromatography. oup.com Similarly, preimplantation mouse embryos labeled with 3H-fucose showed a progressive increase in fucose incorporation as they developed, as measured by scintillation counting. nih.gov
Autoradiography provides a visual representation of the localization of radiolabeled molecules within tissues, cells, or even subcellular structures. This technique involves overlaying the labeled sample with a photographic emulsion or film. The radiation from the tritium exposes the silver halide crystals in the emulsion, creating a latent image that can be developed to reveal the location of the radioactivity as silver grains.
Light Microscopy Autoradiography: This technique is used to visualize the distribution of L-[6-3H]Fucose-labeled molecules within tissue sections. For instance, it has been used to study the incorporation of fucose into thyroglobulin in rat thyroid follicular cells and to trace the origin of vitreous body glycoproteins. scielo.br In studies of the Xenopus retina, light microscopic autoradiography of tissues after in vivo [3H]fucose injection demonstrated the presence of labeled molecules in the neural retina and pigment epithelium. biologists.com
Electron Microscopy Autoradiography: For higher resolution, electron microscopy (EM) autoradiography can pinpoint the subcellular localization of fucosylated glycoconjugates. This method has been instrumental in tracing the intracellular pathways of glycoprotein synthesis and transport. For example, EM autoradiography has shown that after [3H]fucose injection, the Golgi complex in photoreceptor cells becomes heavily labeled, followed by the appearance of label in the outer segments, indicating the transport of fucosylated proteins. ucsb.edunih.gov It has also been used to demonstrate the labeling of the interphotoreceptor matrix and the base of rod outer segments in the eye. biologists.com
Fluorography for Gels: When separating L-[6-3H]Fucose-labeled proteins or glycoconjugates by polyacrylamide gel electrophoresis (SDS-PAGE), fluorography is often used to detect the radioactive bands. scielo.brscielo.br In this technique, the gel is impregnated with a scintillant, which emits light when interacting with the beta particles from tritium. The gel is then exposed to X-ray film at low temperatures to detect the emitted light. jneurosci.org This method is more sensitive than direct autoradiography for detecting tritium. scielo.brscielo.br Fluorography has been used to visualize [3H]fucose-labeled glycoproteins from sympathetic neurons and retinal photoreceptor membranes separated by SDS-PAGE. jneurosci.orgsemanticscholar.org
Separation and Characterization of L-[6-3H] Fucose-Labeled Glycoconjugates
Following radiolabeling, various biochemical techniques are employed to separate and characterize the L-[6-3H]Fucose-labeled glycoconjugates. These methods allow for the identification and structural analysis of the specific molecules that have incorporated the radiolabel.
Electrophoresis: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a common method to separate labeled proteins based on their molecular weight. scielo.brscielo.br The separated proteins can then be visualized by fluorography. scielo.brscielo.br Two-dimensional gel electrophoresis, which separates proteins by both isoelectric point and molecular weight, provides even greater resolution and has been used to analyze glycoproteins from cultured neurons and embryonic cells. jneurosci.orgjneurosci.orgbiologists.com
Chromatography: Various chromatographic techniques are used to separate and purify labeled glycoconjugates.
Gel Filtration Chromatography: This method separates molecules based on their size. For example, Sephadex G-10 and G-50 have been used to desalt glycopeptides and to separate free fucose from labeled macromolecules, respectively. oup.comoup.com Bio-Gel P-6 has been used to fractionate labeled glycopeptides from intestinal epithelial cell membranes. nih.gov
Lectin Affinity Chromatography: This technique utilizes the specific binding of lectins to carbohydrate structures to purify glycoproteins. For instance, Concanavalin A (Con A)-Sepharose is used to bind and separate oligosaccharides containing mannose residues, while Lens culinaris agglutinin (LCA)-agarose is used for glycopeptides containing fucose. oup.comoup.com
Enzymatic and Chemical Cleavage: To analyze the structure of the glycan chains, specific enzymes (glycosidases) or chemical treatments can be used to cleave the labeled fucose or other sugar residues. For example, α1,6-fucosidase can be used to specifically remove core-linked fucose, and the release of [3H]fucose can be quantified to determine the amount of core fucosylation. oup.comoup.com Peptide N-glycanase F (PNGase F) is used to release entire N-linked glycans from glycoproteins for further analysis. oup.com
The combination of these methodological approaches provides a powerful toolkit for researchers to investigate the complex world of fucosylated glycoconjugates and their roles in various biological processes.
Chromatographic Techniques (e.g., HPLC, Gel Filtration, Lectin Affinity Chromatography)
Chromatographic methods are fundamental to separating and purifying molecules from complex mixtures. The use of L-[6-3H] Fucose as a label allows for the sensitive detection of fucosylated glycans and glycoproteins during these separation processes.
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution separation technique. In the context of glycobiology, it has been used to study the structural determinants required for the interaction between oligosaccharides and lectins. nih.gov By labeling glycans with radioactive precursors like L-[6-3H] Fucose, their elution profiles can be monitored with high sensitivity, providing detailed information about their structure and binding affinities. nih.gov
Gel Filtration Chromatography: Also known as size-exclusion chromatography (SEC), this technique separates molecules based on their size. excedr.comlcms.cz In studies involving L-[6-3H] Fucose, gel filtration is frequently used to separate radiolabeled glycoproteins from smaller, unincorporated radioactive precursors or from fragments released by enzymatic cleavage. For instance, after treating [3H]fucose-labeled glycoproteins with fucosidase, G-50 or Superdex chromatography can effectively separate the high-molecular-weight glycoproteins from the released, free [3H]fucose, allowing for quantification of enzyme activity. oup.comoup.com
Lectin Affinity Chromatography: This powerful technique utilizes the specific binding of lectins to carbohydrate structures to isolate and purify glycoproteins from complex biological samples. creative-proteomics.com L-[6-3H] Fucose-labeled oligosaccharides or glycoproteins can be applied to a column containing immobilized lectins, such as Concanavalin A (Con A), which binds to specific mannose and glucose structures found in N-linked glycans. oup.comoup.com The bound, radiolabeled glycans can then be selectively eluted and quantified by scintillation counting, providing insights into the types of glycan structures present. oup.com
| Technique | Principle | Application with L-[6-3H] Fucose | Research Finding |
| Gel Filtration (Size-Exclusion) | Separation based on molecular size. excedr.comlcms.cz | Separating large, labeled glycoproteins from free [3H]fucose after enzymatic digestion. oup.comoup.com | Used to quantify the release of [3H]fucose from macromolecules following α1,6-fucosidase treatment, distinguishing between residual glycoprotein radioactivity and released free fucose. oup.comoup.com |
| Lectin Affinity Chromatography | Separation based on specific binding to carbohydrate moieties. creative-proteomics.com | Isolating specific populations of labeled N-linked oligosaccharides. oup.comoup.com | Con A-Sepharose chromatography was used to fractionate [3H]fucose-labeled N-linked oligosaccharides into distinct populations (e.g., biantennary complex-type vs. high mannose-type) for further analysis. oup.com |
Electrophoretic Methods (e.g., SDS-PAGE)
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a technique used to separate proteins based on their molecular weight. When combined with radiolabeling, it becomes a powerful tool for visualizing and quantifying specific proteins.
In numerous studies, cells or tissues are incubated with L-[6-3H] Fucose to internally label newly synthesized glycoproteins. scielo.brpsu.eduoup.com Following incubation, total cellular or secreted proteins are extracted and separated by SDS-PAGE. The gel is then processed for fluorography, a technique that enhances the detection of the low-energy beta particles emitted by tritium. This allows for the visualization of specific fucosylated protein bands on X-ray film. psu.eduoup.com This approach has been instrumental in identifying and characterizing de novo-synthesized glycoproteins in various biological systems, such as porcine oviductal secretions, and in studying the post-translational modifications of proteins like the IgM heavy chain. psu.eduoup.com The density of the bands detected by fluorography can be correlated with the specific activity of the labeled proteins. scielo.br
| Method | Principle | Application with L-[6-3H] Fucose | Key Findings |
| SDS-PAGE & Fluorography | Separation of proteins by molecular weight, followed by detection of radioactivity. | Visualization and analysis of newly synthesized glycoproteins labeled with [3H]fucose. scielo.brpsu.eduoup.com | Identified specific fucosylated glycoproteins and demonstrated post-translational modifications in various tissues. oup.com The mobility of labeled proteins on the gel can indicate modifications like the addition of fucose and other sugars. psu.edu |
Lectin Binding Assays (e.g., Aleuria Aurantia Lectin (AAL))
Lectin binding assays utilize the high specificity of lectins to detect and quantify particular carbohydrate structures. Aleuria Aurantia Lectin (AAL) is a well-known lectin that preferentially binds to fucose residues linked in various configurations (α-1,2; α-1,3; α-1,4; α-1,6). nih.govrroij.com
While direct assays combining L-[6-3H] Fucose and AAL are not commonly described, the principle involves using the radiolabel as a means of quantifying fucosylation in conjunction with the lectin's binding specificity. L-[6-3H] Fucose is first used to label cellular glycoproteins. These labeled proteins can then be subjected to assays involving AAL. For example, radiolabeled cell lysates can be passed over an AAL-affinity column to capture fucosylated proteins, with the amount of bound radioactivity providing a measure of the total fucosylated glycoprotein content. oup.com This combined approach leverages the specificity of both the radiolabel for newly synthesized glycoproteins and the lectin for fucose-containing structures to investigate changes in fucosylation associated with disease or different physiological states. d-nb.info
| Lectin | Specificity | Role in Assays with L-[6-3H] Fucose |
| Aleuria Aurantia Lectin (AAL) | Binds to fucose residues in various linkages (α-1,2; α-1,3; α-1,4; α-1,6). nih.govrroij.com | Used to specifically capture or detect glycoproteins that have incorporated L-[6-3H] Fucose, allowing for the quantification of fucosylation levels. oup.comd-nb.info |
Enzymatic Activity Assays for Fucosyltransferases and Fucosidases
L-[6-3H] Fucose is a cornerstone for assaying the activity of enzymes that add (fucosyltransferases) or remove (fucosidases) fucose from glycoconjugates. These assays are vital for understanding the regulation of fucosylation in health and disease.
Fucosyltransferase Assays: Fucosyltransferases catalyze the transfer of fucose from a donor substrate, typically GDP-L-fucose, to an acceptor molecule (a glycoprotein or glycolipid). nih.gov To measure the activity of these enzymes, assays are designed using GDP-L-[3H]fucose as the donor. The reaction mixture contains the enzyme source, the acceptor substrate, and the radiolabeled donor. The enzyme's activity is determined by measuring the amount of radioactivity transferred from the GDP-L-[3H]fucose to the acceptor molecule. nih.gov This method is highly sensitive and is considered a benchmark for measuring fucosyltransferase activity, particularly for the α-1,3-fucosyltransferase family involved in synthesizing the sialyl Lewis X antigen. nih.gov
Fucosidase Assays: Fucosidases are enzymes that cleave fucose residues from glycoconjugates. whiterose.ac.uk Their activity can be measured using substrates that have been pre-labeled with L-[6-3H] Fucose. In a typical assay, [3H]fucose-labeled glycoproteins are incubated with a source of fucosidase. oup.comoup.com The enzymatic reaction releases free [3H]fucose from the glycoprotein substrate. The reaction is stopped, and the high-molecular-weight substrate is separated from the low-molecular-weight product (free [3H]fucose) using methods like gel filtration chromatography. oup.comoup.com The amount of radioactivity in the fractions corresponding to free fucose is then quantified by scintillation counting, providing a direct measure of the fucosidase activity. oup.comoup.com
| Enzyme Type | Assay Principle | Role of L-[6-3H] Fucose | Detection Method |
| Fucosyltransferase | Measures the transfer of fucose from a donor to an acceptor molecule. nih.gov | Used as the radiolabeled donor substrate (GDP-L-[3H]fucose). nih.gov | Scintillation counting of the radiolabeled acceptor product. nih.gov |
| Fucosidase | Measures the cleavage of fucose from a glycoconjugate substrate. whiterose.ac.uk | Incorporated into the glycoprotein substrate to create a radiolabeled target. oup.comoup.com | Quantification of released, free [3H]fucose after separation from the substrate (e.g., by chromatography). oup.comoup.com |
Modulation of Fucosylation Pathways in Research Models
Application of L-Fucose Analogues as Metabolic Inhibitors
Small-molecule fucose analogues serve as powerful tools to inhibit fucosylation. These compounds are typically taken up by cells and processed through the fucose salvage pathway, where they are converted into unnatural Guanosine (B1672433) diphosphate (B83284) (GDP)-fucose derivatives. These derivatives can then interfere with the normal fucosylation process, leading to a global reduction in fucosylated glycans. nih.govpnas.org
Fluorinated analogues of L-fucose are widely used as metabolic inhibitors of fucosylation. nih.govacs.org The introduction of fluorine atoms at key positions on the fucose molecule alters its chemical properties, leading to inhibitory effects once metabolized by the cell.
2-deoxy-2-fluoro-L-fucose (2FF): This analogue is a well-studied global inhibitor of fucosylation. nih.govmedchemexpress.com It can be metabolized within cells into GDP-2-deoxy-2-fluoro-L-fucose, which acts as a competitive inhibitor of various fucosyltransferases. glpbio.cn While effective at reducing fucosylation, it has shown only marginal or no apparent effects on the proliferation of several cancer cell lines in various studies. nih.govnih.gov
6,6-difluoro-L-fucose: Research has shown that this analogue, particularly in its peracetylated form for better cell uptake, exhibits significant inhibitory activity against the proliferation of human colon cancer cells and human umbilical vein endothelial cells. nih.govnih.gov This suggests its potential in targeting processes like angiogenesis.
6,6,6-trifluoro-L-fucose (Fucostatin I): This compound is a potent inhibitor of core-fucosylation. nih.govnih.govresearchgate.net It has demonstrated significant inhibitory effects on the proliferation of cancer and angiogenetic cells. nih.gov Its mechanism is primarily attributed to targeting the de novo GDP-fucose biosynthetic pathway. nih.govnih.gov
| Fluorinated L-Fucose Analogue | Primary Target/Effect | Observed Effect on Cell Proliferation | Reference |
|---|---|---|---|
| 2-deoxy-2-fluoro-L-fucose | Global fucosylation inhibitor; competitive inhibitor of fucosyltransferases. | No apparent or marginal effect on several tested cancer cell lines. | nih.govnih.gov |
| 6,6-difluoro-L-fucose | Inhibitor of fucosylation. | Significant inhibitory activity against human colon cancer and endothelial cells. | nih.govnih.gov |
| 6,6,6-trifluoro-L-fucose | Potent inhibitor of core-fucosylation; targets the de novo pathway. | Significant inhibitory activity against human colon cancer and endothelial cells. | nih.govnih.gov |
Fluorinated L-fucose analogues disrupt cellular fucosylation through a multi-faceted mechanism after being processed by the salvage pathway into their corresponding GDP-fucose derivatives. nih.govacs.orguu.nl
There are two primary mechanisms of inhibition:
Competitive Inhibition of Fucosyltransferases (FUTs): The fluorinated GDP-fucose analogues act as mimics of the natural substrate, GDP-L-fucose. They can bind to the active sites of FUTs, but the presence of electron-withdrawing fluorine atoms destabilizes the transition state required for sugar transfer. biorxiv.org This makes them poor substrates, and they act as competitive inhibitors. For instance, GDP-2-deoxy-2-fluoro-L-fucose is a known competitive inhibitor of several fucosyltransferases, including FUT8, the enzyme responsible for core fucosylation. nih.govglpbio.cn
Feedback Inhibition of the De Novo Pathway: The de novo pathway synthesizes GDP-fucose from GDP-mannose, a process initiated by the enzyme GDP-mannose 4,6-dehydratase (GMD). nih.govresearcher.life This enzyme is naturally regulated by feedback inhibition from the final product, GDP-L-fucose. nih.govresearchgate.net When fluorinated fucose analogues are introduced, the resulting unnatural GDP-fucose analogues accumulate in the cell. This accumulation leads to potent feedback inhibition of GMD, shutting down the de novo production of natural GDP-fucose. nih.govpnas.orguu.nl X-ray crystallography has revealed that 6,6,6-trifluoro-L-fucose binds to an allosteric site on GMD, confirming its role as an allosteric inhibitor. nih.gov This depletion of the endogenous GDP-fucose pool effectively blocks cellular fucosylation. pnas.org
Therefore, these analogues function by both directly inhibiting the transfer of fucose and by starving the cell of its natural fucose donor substrate. nih.govpnas.org
Metabolic Glycoengineering Approaches to Alter Fucosylation
Metabolic glycoengineering is a strategy used to modify cellular glycosylation by introducing exogenously supplied sugar analogues into biosynthetic pathways. nih.govnih.gov This technique allows for the controlled manipulation of glycan structures on the cell surface and on secreted proteins, providing a powerful tool for research and biopharmaceutical production. nih.govresearchgate.net
A primary goal of glycoengineering is the production of therapeutic proteins, such as monoclonal antibodies (mAbs), with optimized glycan profiles. The absence of core fucose on mAbs significantly enhances their antibody-dependent cellular cytotoxicity (ADCC), a key mechanism for killing cancer cells. nih.govcreative-biolabs.com Cell lines, particularly Chinese hamster ovary (CHO) cells, are frequently engineered to produce afucosylated proteins. nih.govnih.gov
Common genetic engineering strategies include:
Knockout or Knockdown of FUT8: The FUT8 gene encodes α1,6-fucosyltransferase, the sole enzyme responsible for adding core fucose to N-glycans in mammals. creative-biolabs.com Using techniques like CRISPR/Cas9 or RNA interference (siRNA), the FUT8 gene can be knocked out or its expression knocked down, respectively, leading to the production of completely afucosylated glycoproteins. creative-biolabs.comnih.govnih.gov
Knockout of GDP-mannose 4,6-dehydratase (GMD): Disrupting the GMD gene effectively blocks the de novo synthesis pathway of GDP-fucose. researcher.lifecreative-biolabs.com This makes the cell dependent on the salvage pathway, allowing for precise control over fucosylation by modulating the supply of exogenous fucose or fucose analogues. nih.govresearchgate.net
Overexpression of GnT-III: Overexpressing the enzyme β-1,4-N-acetylglucosaminyltransferase III (GnT-III) introduces a "bisecting" N-acetylglucosamine residue to the N-glycan core. This modified structure is a poor substrate for FUT8, thereby inhibiting core fucosylation. creative-biolabs.com
These engineered cell lines are invaluable for producing therapeutic antibodies with enhanced efficacy and for studying the functional roles of fucosylation. nih.govnih.gov
Supplementing cell culture media with L-fucose directly feeds the salvage pathway for GDP-fucose synthesis. nih.govrsc.org This approach can have several effects depending on the cellular context and concentration of fucose supplied.
In cells with a functional de novo pathway, the addition of exogenous L-fucose can enhance fucosylation levels. nih.govrsc.org The salvage pathway converts the supplied fucose into GDP-fucose, increasing the total pool available for fucosyltransferases. nih.gov Interestingly, studies have shown that even at physiological concentrations (30-50 µM), exogenous fucose can become the primary source for N-glycan fucosylation, effectively suppressing the de novo synthesis pathway. rupress.orgresearchgate.net This indicates a cellular preference for utilizing fucose from external sources when available.
In engineered cell lines where the de novo pathway is deficient (e.g., GMD knockout), exogenous fucose supplementation is essential for fucosylation to occur. researchgate.net This reliance on the salvage pathway allows researchers to "rescue" fucosylation. The level of fucosylation on glycoproteins can be precisely controlled by titrating the concentration of L-fucose in the culture medium. nih.govrsc.org This strategy is particularly useful for studying the structure-function relationships of fucosylated glycans and for producing proteins with defined, partial fucosylation profiles. nih.gov
Q & A
Q. What experimental controls are critical when comparing L-[6-³H]Fucose and L-[1-¹⁴C]Fucose in uptake studies?
- Methodological Answer : Normalize radioactivity per mg dry weight and account for isotope-specific decay rates. Use time-course assays (e.g., 0–60 minutes) to monitor accumulation trends. Ensure parallel experiments under identical conditions, as shown in time-resolved radioactive accumulation curves for both isotopes .
Q. How does L-Fucose’s structural uniqueness impact its biological roles in glycan synthesis?
- Methodological Answer : L-Fucose’s 6-deoxy-L-galactose structure lacks a hydroxyl group at C6, making it resistant to certain oxidases. This property is exploited in enzymatic assays (e.g., α-fucosidase activity) using kits that exclude chromogenic substrates. Validate results with NMR (e.g., ¹H and ¹³C spectra in D₂O) to confirm stereochemistry .
Q. What protocols ensure accurate purity assessment of L-[6-³H]Fucose batches?
- Methodological Answer : Combine HPLC (≥98% purity threshold), TLC (single spot), and specific rotation measurements (-74° to -77°). Cross-validate with ¹H NMR to detect contaminants like residual solvents or stereoisomers .
Advanced Research Questions
Q. How can I resolve contradictions in L-[6-³H]Fucose uptake kinetics across cell lines?
- Methodological Answer : Perform pulse-chase assays with biotinylated surface glycoproteins (e.g., in HepG2 cells) to distinguish recycling vs. de novo synthesis. Use metabolic inhibitors (e.g., brefeldin A) to block Golgi-mediated fucosylation, isolating plasma membrane recycling pathways .
Q. What strategies optimize L-[6-³H]Fucose incorporation in studies of protein trafficking?
- Methodological Answer : Use GDP-β-L-Fucose as a nucleotide sugar donor in vitro. For in vivo studies, employ FUT8-knockout cell lines to eliminate core fucosylation, enhancing sensitivity to exogenous L-[6-³H]Fucose in engineered glycoproteins .
Q. How do I enhance detection sensitivity for low-abundance ³H-labeled fucosylated metabolites?
- Methodological Answer : Pre-concentrate samples via solid-phase extraction (C18 cartridges) and pair with liquid scintillation counting (LSC). For complex matrices (e.g., marine polysaccharides), use enzymatic hydrolysis (e.g., fucoidanases) to release L-Fucose before detection .
Q. What analytical frameworks address variability in fucose extraction yields from biological samples?
- Methodological Answer : Apply response surface methodology (RSM) to optimize extraction parameters (e.g., pH, temperature). For example, fucose yields from L. hyperborea macroalgae range from 1,161–3,216 mg/100 g dry weight depending on hydrolysis conditions (Table 2 in ).
Data Contradiction Analysis
Q. Why do L-[6-³H]Fucose and L-[1-¹⁴C]Fucose show similar accumulation trends despite different labeling positions?
- Analysis : The ³H isotope’s lower energy emission may reduce self-absorption artifacts in liquid scintillation, while ¹⁴C’s higher β-energy permits deeper tissue penetration. Differences in metabolic incorporation (e.g., preferential use of C6 vs. C1 in glycosylation) require validation via mass spectrometry .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
